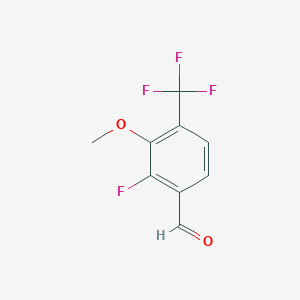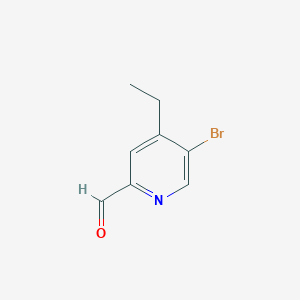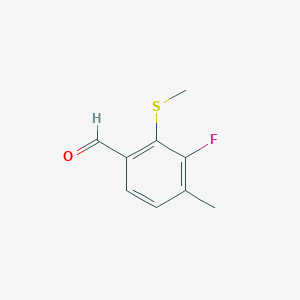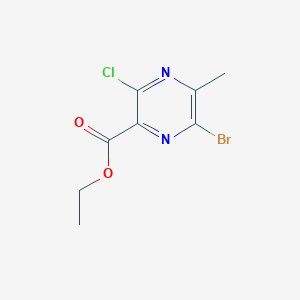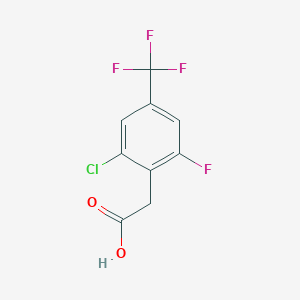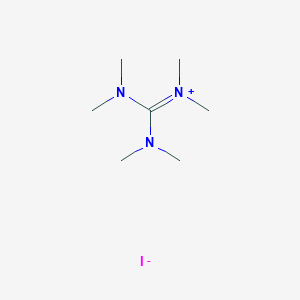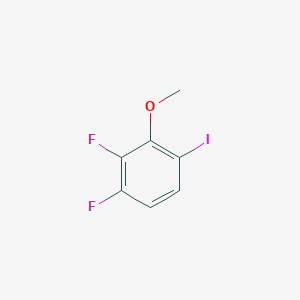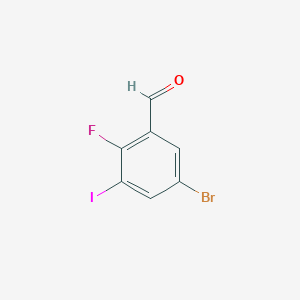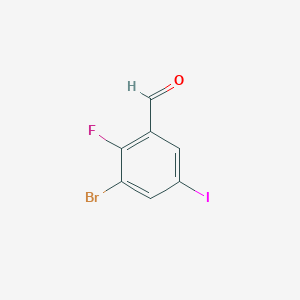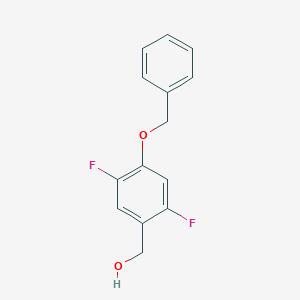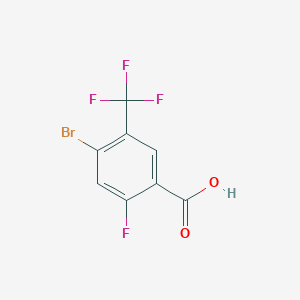
4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H3BrF4O2. It is a derivative of benzoic acid, characterized by the presence of bromine, fluorine, and trifluoromethyl groups on the benzene ring.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with g protein-coupled receptors . These receptors play a crucial role in transmitting signals from outside the cell to the inside, affecting various physiological processes.
Mode of Action
It’s suggested that the trifluoromethyl and fluoride groups introduced by this compound may improve the agonistic activity of g protein-coupled receptors . This increased potency results from the halogen bonding interaction of the fluorinated groups with proteins .
Biochemical Pathways
Compounds that interact with g protein-coupled receptors can influence a variety of biochemical pathways, including those involved in cell signaling, immune response, and neurotransmission .
Result of Action
The interaction of similar compounds with g protein-coupled receptors can lead to a variety of cellular responses, including changes in cell signaling and gene expression .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid . These factors can include temperature, pH, and the presence of other molecules in the environment. For instance, the compound should be stored at room temperature for optimal stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid typically involves the introduction of bromine, fluorine, and trifluoromethyl groups onto a benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where a benzoic acid derivative is treated with bromine and fluorine sources under controlled conditions. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and trifluoromethylation reactions. These processes are optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction and Oxidation: The compound can be reduced or oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Biaryl Compounds: Formed through coupling reactions.
Substituted Benzoic Acids: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is utilized in various scientific research applications:
Organic Synthesis: As a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluoro-5-methylbenzoic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-(Trifluoromethyl)benzoic acid: Lacks the bromine and fluorine atoms, making it less reactive in certain reactions.
Uniqueness
4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
4-bromo-2-fluoro-5-(trifluoromethyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c9-5-2-6(10)3(7(14)15)1-4(5)8(11,12)13/h1-2H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVSCPPCAAVTFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

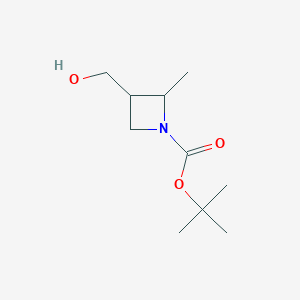

![Bicyclo[1.1.1]pentane-1,3-diol](/img/structure/B6305337.png)
